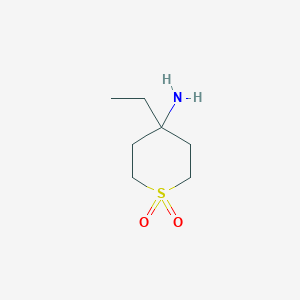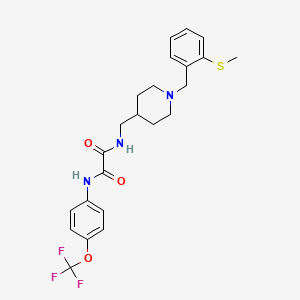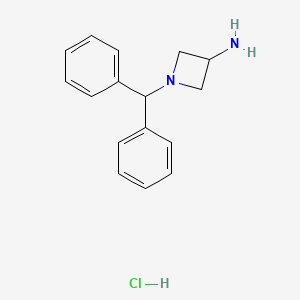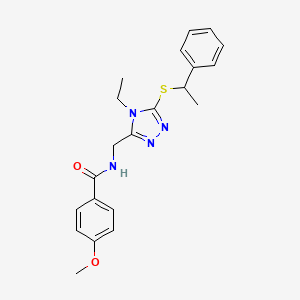![molecular formula C19H19N3O3 B2519992 N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-40-6](/img/structure/B2519992.png)
N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as MPPCP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPPCP is a pyrido[1,2-a]pyrimidine derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Synthesis and Biological Applications
Analgesic and Anti-inflammatory Agents : The synthesis of novel compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate with significant cyclooxygenase-1/2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities was reported. These compounds exhibited high inhibitory activity on COX-2 selectivity, demonstrating potential as therapeutic agents in pain and inflammation management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Cytotoxicity : Research into the cytotoxicity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells highlighted the potential of these compounds in cancer treatment. This underscores the importance of these chemical structures in developing new therapeutic agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Optimization of Biological Properties : Modifications to the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have shown to potentially optimize their biological properties, particularly enhancing analgesic effects. This research suggests avenues for chemical modifications to improve pharmacological profiles (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).
Antifungal Activity : The creation of pyrido[2,3-d]pyrimidine derivatives from specific precursors and their subsequent application in synthesizing compounds with significant antifungal activities was documented. This opens up potential for developing new antifungal treatments (F. Hanafy, 2011).
Chemical Structure and Properties
- Crystal Structure Analysis : Studies on O4-Methylthymidine, a promutagen, provided insights into how methylation affects the electronic, geometric, and conformational properties of the pyrimidine base. Understanding these molecular changes can contribute to the design of more effective drugs with fewer unwanted mutations (R. Brennan, D. Pyżalska, W. J. Blonski, F. Hruska, M. Sundaralingam, 1986).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
They work by inhibiting the response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
Based on the general anti-inflammatory effects of pyrimidines, it can be inferred that the compound may affect the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may help in reducing inflammation by inhibiting the activities of certain inflammatory mediators .
Future Directions
Pyrimidines have shown a range of pharmacological effects, making them a promising area for future research . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-8-17-21-11-16(19(24)22(17)12-13)18(23)20-10-9-14-4-6-15(25-2)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOXIFZPUAAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCCC3=CC=C(C=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519911.png)
![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)
![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2519916.png)
![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2519919.png)






![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)
